molecular formula C22H17N3O B1666522 Inhibiteur de RAD51 B02 CAS No. 1290541-46-6

Inhibiteur de RAD51 B02

Numéro de catalogue: B1666522
Numéro CAS: 1290541-46-6
Poids moléculaire: 339.4 g/mol
Clé InChI: GEKDQXSPTHHANP-OUKQBFOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

B02 est un composé identifié comme un inhibiteur à haute spécificité de la recombinase RAD51, une protéine clé impliquée dans la recombinaison homologue, qui est une voie essentielle de réparation de l'ADN. B02 inhibe spécifiquement RAD51 humain, l'empêchant de se lier à l'ADN simple brin et double brin, sensibilisant ainsi les cellules aux agents dommageables pour l'ADN tels que le cisplatine et la mitomycine C .

Applications De Recherche Scientifique

Case Studies and Findings

  • Breast Cancer
    A study demonstrated that B02 significantly enhanced the effectiveness of cisplatin in triple-negative breast cancer MDA-MB-231 cells. The combination treatment resulted in increased apoptosis and reduced tumor growth in mouse xenograft models. The study indicated that B02 effectively inhibited RAD51 foci formation, which is a marker of HR activity, thereby sensitizing these cells to cisplatin's effects .
  • Multiple Myeloma
    Research has shown that B02 can sensitize multiple myeloma cells to doxorubicin, a commonly used chemotherapeutic agent. In this context, combining low doses of doxorubicin with B02 resulted in significant synthetic lethality, characterized by increased cell death compared to either treatment alone. The mechanism involved the suppression of RAD51 foci formation, leading to elevated levels of unrepaired DNA damage .
  • Oral Cancer
    In head and neck squamous cell carcinoma (HNSCC), B02 was evaluated in combination with AZD1775, a Wee1 kinase inhibitor. The study found that this combination led to enhanced cell killing via apoptosis associated with excessive DNA damage and replication stress. This suggests that B02 can serve as an effective adjunct in treating HNSCC by disrupting DNA repair processes .
  • SARS-CoV-2 Research
    Interestingly, RAD51 inhibitors like B02 have also been explored for their potential to inhibit SARS-CoV-2 propagation by targeting cellular pathways exploited by the virus for replication. This opens up a novel avenue for research into antiviral therapies utilizing RAD51 inhibitors .

Data Tables

Cancer TypeChemotherapeutic AgentCombination TreatmentOutcome
Breast CancerCisplatinB02 + CisplatinEnhanced apoptosis; reduced tumor growth
Multiple MyelomaDoxorubicinB02 + DoxorubicinIncreased cell death; synthetic lethality
Head and Neck CancerAZD1775B02 + AZD1775Enhanced apoptosis; increased DNA damage
Viral InfectionN/AB02Potential inhibition of SARS-CoV-2

Mécanisme D'action

Target of Action

The primary target of the RAD51 inhibitor B02 is the RAD51 recombinase , a key protein in the homologous recombination (HR) pathway . RAD51 plays a central role in DNA damage repair, particularly in the repair of DNA double-strand breaks (DSBs), which are the most toxic DNA lesions .

Mode of Action

B02 directly interacts with RAD51 and inhibits its function . It specifically inhibits human RAD51 with an IC50 value of 27.4 µM . B02 disrupts RAD51’s binding to DNA and the subsequent formation of nucleoprotein filaments . This halts the HR repair events in cells .

Biochemical Pathways

The inhibition of RAD51 by B02 affects the HR pathway, which is essential for the repair of DSBs . After DSB formation, the DNA ends are resected and coated by the single-stranded DNA (ssDNA)-binding heterotrimer replication protein A (RPA). Subsequently, RPA is displaced by RAD51, which forms a nucleoprotein filament of RAD51 protomers around the ssDNA end . B02 disrupts this process, thereby inhibiting the HR pathway .

Result of Action

The inhibition of RAD51 by B02 leads to the halting of HR repair events in cells . This can result in increased sensitivity of cells to DNA-damaging agents . For example, B02 has been shown to favor apoptosis in multiple myeloma cells and is crucial for sensitizing them to doxorubicin .

Action Environment

The action of B02 can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the efficacy of B02, as it increases the reliance of cells on the HR pathway for DNA repair . .

Analyse Biochimique

Biochemical Properties

RAD51 inhibitor B02 interacts with the RAD51 protein, a key homologous recombination protein that promotes the search for homology and DNA strand exchange between homologous DNA molecules . The inhibitor B02 efficiently and specifically inhibits the DNA strand exchange activity of RAD51 .

Cellular Effects

RAD51 inhibitor B02 has been shown to potentiate the anti-cancer effect of chemotherapeutic agents including doxorubicin, etoposide, topotecan, and cisplatin . It has a significant effect on cancer cells, enhancing the therapeutic effect of cisplatin on tumor cells in vivo .

Molecular Mechanism

RAD51 inhibitor B02 exerts its effects at the molecular level by inhibiting the DNA strand exchange activity of RAD51 . This inhibition disrupts the function of RAD51 in the repair of DNA double-strand breaks, thereby potentiating the effects of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in vivo .

Dosage Effects in Animal Models

The effects of RAD51 inhibitor B02 at different dosages in animal models have not been fully explored. It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in mouse xenografts .

Metabolic Pathways

Given its role in inhibiting the function of RAD51, it is likely to impact the homologous recombination pathway .

Subcellular Localization

Given its role in inhibiting the function of RAD51, it is likely to be localized to the nucleus where RAD51 normally functions .

Analyse Des Réactions Chimiques

B02 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec RAD51. Le composé inhibe RAD51 en empêchant sa liaison à l'ADN, ce qui perturbe la formation de filaments nucléoprotéiques essentiels à la recombinaison homologue . Les réactifs couramment utilisés dans ces réactions comprennent des agents dommageables pour l'ADN comme le cisplatine et la mitomycine C, qui augmentent la sensibilité des cellules cancéreuses à B02 . Les principaux produits formés à partir de ces réactions sont les complexes RAD51-ADN inhibés, conduisant à une augmentation des dommages à l'ADN et à la mort cellulaire dans les cellules cancéreuses .

Applications de la recherche scientifique

B02 a des applications de recherche scientifique importantes, en particulier dans le domaine de la thérapie anticancéreuse. Il est utilisé pour sensibiliser les cellules cancéreuses aux agents dommageables pour l'ADN, améliorant ainsi l'efficacité des médicaments chimiothérapeutiques . B02 a montré une augmentation de la sensibilité des cellules cancéreuses du sein triple négatif à l'inhibiteur de PARP olaparib . De plus, B02 présente une activité antivirale contre le SARS-CoV-2 et montre une synergie avec le remdesivir, soulignant son potentiel pour une thérapie combinée dans le traitement de la COVID-19 .

Mécanisme d'action

Le mécanisme d'action de B02 implique son inhibition à haute spécificité de RAD51. B02 se lie directement à RAD51, l'empêchant de former des filaments nucléoprotéiques sur l'ADN simple brin . Cette inhibition perturbe la voie de recombinaison homologue, conduisant à une augmentation des dommages à l'ADN et à la mort cellulaire dans les cellules cancéreuses . Les cibles moléculaires de B02 incluent RAD51 et ses voies associées impliquées dans la réparation de l'ADN .

Activité Biologique

RAD51 is a crucial protein involved in the homologous recombination (HR) repair pathway of DNA double-strand breaks (DSBs), which plays a significant role in maintaining genomic stability. The RAD51 inhibitor B02 has emerged as a promising small molecule that specifically inhibits RAD51's activity, thereby enhancing the sensitivity of various cancer cells to chemotherapeutic agents. This article focuses on the biological activity of RAD51 inhibitor B02, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

B02 functions by binding directly to RAD51 and inhibiting its ATPase and strand-exchange activities. This inhibition disrupts the formation of RAD51 foci on damaged DNA, preventing effective HR repair and leading to increased DNA damage in cancer cells. B02 has been shown to selectively inhibit human RAD51 over its bacterial homolog, RecA, with an IC50 value of 27.4 µM in FRET-based assays .

Table 1: Inhibition Characteristics of B02

PropertyValue
IC50 (RAD51)27.4 µM
Selectivity (RecA)>250 µM
Effect on RAD51 FociInhibition at 50 µM

Breast Cancer Studies

In studies involving the MDA-MB-231 triple-negative breast cancer cell line, B02 demonstrated significant enhancement of chemotherapeutic efficacy when combined with drugs such as cisplatin, doxorubicin, etoposide, and topotecan. The combination of B02 with cisplatin resulted in the most substantial cytotoxic effect, both in vitro and in vivo using mouse xenograft models .

Case Study: MDA-MB-231 Cell Line

  • Objective : To assess the impact of B02 on cell viability when combined with cisplatin.
  • Findings : The combination therapy led to increased apoptosis and reduced cell viability compared to treatments with either agent alone .

Multiple Myeloma Research

B02 has also been investigated for its effects on multiple myeloma (MM) cells. In these studies, B02 was found to enhance the sensitivity of MM cells to doxorubicin by blocking RAD51-mediated HR repair mechanisms. The combination treatment resulted in significant synthetic lethality, characterized by increased apoptosis rates .

Case Study: Multiple Myeloma Cells

  • Objective : To evaluate the role of B02 in enhancing doxorubicin sensitivity.
  • Results : Pre-treatment with B02 reduced RAD51 foci formation and elevated γH2AX foci levels, indicating increased DNA damage .

Antimalarial Activity

Interestingly, B02 has also shown potential as an antimalarial agent by inhibiting PfRad51 in Plasmodium species. Studies revealed that B02 synergizes with traditional antimalarial drugs like artemisinin and chloroquine, lowering their IC50 values significantly and enhancing their effectiveness against malaria parasites .

Research Findings Summary

B02's ability to inhibit RAD51 has been extensively documented across various studies. Below is a summary of key findings:

Table 2: Summary of Research Findings on B02

Study FocusKey Findings
Breast CancerEnhanced sensitivity to cisplatin; significant apoptosis induction .
Multiple MyelomaIncreased doxorubicin sensitivity; synthetic lethality observed .
Antimalarial ActivitySynergistic effects with artemisinin and chloroquine against Plasmodium .

Propriétés

IUPAC Name

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDQXSPTHHANP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290541-46-6
Record name ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RAD51 inhibitor B02
Reactant of Route 2
Reactant of Route 2
RAD51 inhibitor B02
Reactant of Route 3
Reactant of Route 3
RAD51 inhibitor B02
Reactant of Route 4
Reactant of Route 4
RAD51 inhibitor B02
Reactant of Route 5
Reactant of Route 5
RAD51 inhibitor B02
Reactant of Route 6
Reactant of Route 6
RAD51 inhibitor B02

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.